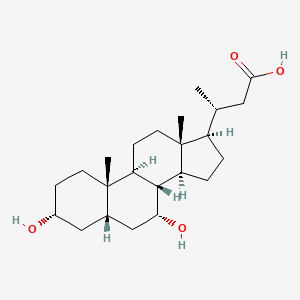
Norchenodeoxycholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norchenodeoxycholic acid is a carboxylic ester.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Cholestatic and Metabolic Liver Diseases
Norchenodeoxycholic acid, also known as norursodeoxycholic acid (norUDCA), is being investigated for its promising therapeutic potential in various liver diseases. Halilbasic, Steinacher, and Trauner (2017) highlight norUDCA's efficacy in treating a range of cholestatic liver and bile duct disorders, including primary sclerosing cholangitis (PSC). Its mechanism involves direct effects on both parenchymal and non-parenchymal liver cells, counteracting cholestasis, steatosis, hepatic inflammation, fibrosis, and promoting autophagy (Halilbasic, Steinacher, & Trauner, 2017).
Role in Hepatic Enrichment and Choleresis
Halilbasic et al. (2009) conducted a study on Mdr2−/− mice, a model for sclerosing cholangitis, revealing that norUDCA's side chain structure contributes to its unique physiological and pharmacologic properties. The study noted its ability to stimulate biliary HCO3− output and fluid secretion in bile ducts, which may protect the liver from cholestatic injury (Halilbasic et al., 2009).
Immunomodulatory Effects
Zhu et al. (2021) explored norUDCA's immunomodulatory properties, particularly its effects on CD8+ T-cells in immune-mediated cholestatic liver diseases like PSC. The study found that norUDCA modulates CD8+ T-cell function, contributing to its therapeutic efficacy by reducing hepatic innate and adaptive immune cells, including CD8+ T-cells (Zhu et al., 2021).
Treatment of Non-Alcoholic Fatty Liver Disease
Traussnigg et al. (2019) conducted a double-blind, placebo-controlled, randomised phase 2 trial assessing the efficacy of norUDCA in treating non-alcoholic fatty liver disease. The study indicated a dose-dependent reduction in serum alanine aminotransferase (ALT) levels with norUDCA treatment, suggesting its potential for treating this condition (Traussnigg et al., 2019).
Efficacy in Primary Sclerosing Cholangitis
Fickert et al. (2017) reported on a randomized controlled trial evaluating norUDCA in patients with PSC. The study found that norUDCA significantly reduced serum alkaline phosphatase levels in a dose-dependent manner, suggesting its efficacy in treating PSC (Fickert et al., 2017).
Comparative Efficacy with Ursodeoxycholic Acid
A study by Fickert et al. (2006) compared the therapeutic effects of norUDCA with ursodeoxycholic acid in Mdr2(-/-) mice, a model for sclerosing cholangitis. NorUDCA showed marked improvement in liver tests, liver histology, and reduction in inflammation and fibrosis, highlighting its potential over ursodeoxycholic acid (Fickert et al., 2006).
Hepatoprotective and Anticholestatic Properties
A study by Trottier et al. (2009) identified human UDP-glucuronosyltransferase (UGT) enzyme UGT1A3 as the major enzyme for hepatic norUDCA glucuronidation, which is a key factor in its pharmacokinetic properties and treatment efficacy in cholestasis (Trottier et al., 2009).
Propiedades
Número CAS |
86386-61-0 |
|---|---|
Nombre del producto |
Norchenodeoxycholic acid |
Fórmula molecular |
C23H38O4 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19-,21+,22+,23-/m1/s1 |
Clave InChI |
QYYDXDSPYPOWRO-AYTZMJRQSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
24-norchenodeoxycholic acid nor-CDCA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-[2-[(2R)-4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1244225.png)
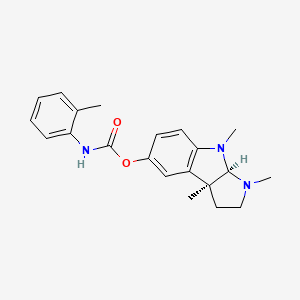
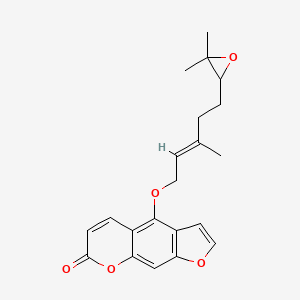

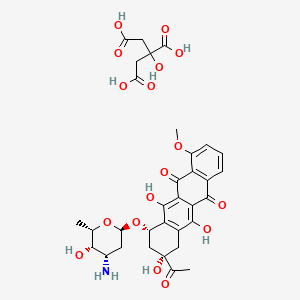

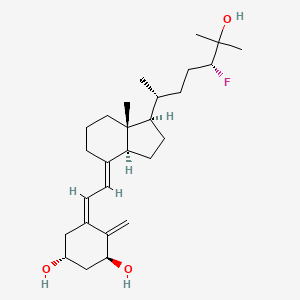

![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)
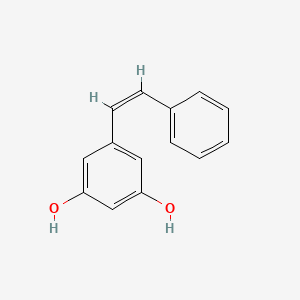
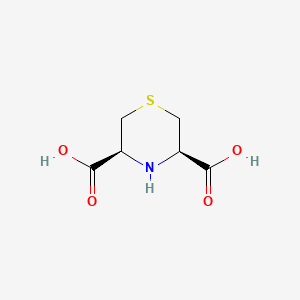
![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)

![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)